Cas no 21465-51-0 (Sodium 2-benzothiazolesulfonate)

Sodium 2-benzothiazolesulfonate is a sulfonated derivative of benzothiazole, commonly utilized as an intermediate in organic synthesis and industrial applications. Its key advantages include high water solubility due to the sulfonate group, facilitating its use in aqueous reaction systems. The compound exhibits stability under a range of conditions, making it suitable for processes requiring controlled reactivity. It is often employed in the production of dyes, corrosion inhibitors, and specialty chemicals, where its benzothiazole core contributes to functional performance. The sodium salt form enhances handling and storage convenience. Its compatibility with various reagents underscores its versatility in synthetic chemistry.
Sodium 2-benzothiazolesulfonate structure
21465-51-0 structure
商品名:Sodium 2-benzothiazolesulfonate
CAS番号:21465-51-0
MF:C7H4NO3S2-.Na+
メガワット:237.23136
CID:281395
PubChem ID:23662357

Sodium 2-benzothiazolesulfonate 化学的及び物理的性質

名前と識別子

    • 2-Benzothiazolesulfonicacid, sodium salt (1:1)
    • sodium,1,3-benzothiazole-2-sulfonate
    • 2-Benzothiazolesulfonic acid, sodium salt
    • Sodium benzothiazole-2-sulphonate
    • 21465-51-0
    • DTXSID9066704
    • SCHEMBL11782646
    • 2-Benzothiazolesulfonic acid, sodium salt (1:1)
    • sodium;1,3-benzothiazole-2-sulfonate
    • NS00083817
    • EINECS 244-399-1
    • Sodium 2-benzothiazolesulfonate
    • インチ: InChI=1S/C7H5NO3S2.Na/c9-13(10,11)7-8-5-3-1-2-4-6(5)12-7;/h1-4H,(H,9,10,11);/q;+1/p-1
    • InChIKey: QAUFTGCWOWNCBZ-UHFFFAOYSA-M
    • ほほえんだ: [Na+].O=S(C1=NC2=CC=CC=C2S1)(=O)[O-]

計算された属性

  • せいみつぶんしりょう: 236.95312
  • どういたいしつりょう: 236.95302962g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 290
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 107Ų

じっけんとくせい

  • PSA: 70.09

Sodium 2-benzothiazolesulfonate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B193965-250mg
Sodium 2-benzothiazolesulfonate
21465-51-0
250mg
$ 1160.00 2023-04-19
TRC
B193965-100mg
Sodium 2-benzothiazolesulfonate
21465-51-0
100mg
$ 552.00 2023-04-19
TRC
B193965-25mg
Sodium 2-benzothiazolesulfonate
21465-51-0
25mg
$ 152.00 2023-04-19

Sodium 2-benzothiazolesulfonate 関連文献

Sodium 2-benzothiazolesulfonateに関する追加情報

Comprehensive Guide to Sodium 2-benzothiazolesulfonate (CAS No. 21465-51-0): Properties, Applications, and Market Trends

Sodium 2-benzothiazolesulfonate (CAS No. 21465-51-0) is a specialized organic sulfonate compound widely recognized for its unique chemical properties and industrial applications. As a benzothiazole derivative, it plays a critical role in sectors ranging from corrosion inhibition to pharmaceutical intermediates. This article explores its molecular structure, key characteristics, and emerging uses in green chemistry and sustainable materials – topics currently dominating scientific discourse.

The compound's molecular formula (C7H4NNaO3S2) features a benzothiazole ring system with a sulfonate group at the 2-position, making it highly water-soluble – a property frequently searched by researchers investigating water-based formulations. Its anionic surfactant characteristics contribute to growing applications in biodegradable detergents, aligning with the global push for eco-friendly chemicals.

In industrial applications, Sodium 2-benzothiazolesulfonate serves as an effective metal surface treatment agent, particularly in automotive coatings and aerospace alloys – keywords with high search volume in material science communities. Recent studies highlight its synergistic effects with polymeric inhibitors, a hot topic in corrosion prevention technology. The compound's ability to form stable complexes with transition metals makes it valuable for wastewater treatment processes, addressing environmental concerns frequently queried in academic databases.

The pharmaceutical industry utilizes this compound as a chemical building block for heterocyclic drug synthesis, particularly in developing antimicrobial agents and enzyme inhibitors. Its sulfonamide-like structure contributes to bioactive properties that researchers are exploring for targeted drug delivery systems – a trending subject in medicinal chemistry forums. Analytical chemists value its use as a chromatographic reference standard due to its well-defined UV absorption characteristics.

Market analysis reveals growing demand for Sodium 2-benzothiazolesulfonate in Asia-Pacific regions, driven by expansion in specialty chemicals manufacturing. Quality specifications typically require ≥98% purity, with HPLC-grade variants available for research applications. Storage recommendations emphasize protection from moisture at ambient temperatures – practical information frequently sought by laboratory personnel.

Environmental and safety profiles show that Sodium 2-benzothiazolesulfonate exhibits favorable biodegradation kinetics compared to traditional sulfonates, making it attractive for green chemistry initiatives. Regulatory status varies by region, with most jurisdictions classifying it as a low-hazard industrial chemical when handled according to standard laboratory safety protocols.

Recent patent literature highlights innovative applications in energy storage systems, particularly as an electrolyte additive for lithium-ion batteries – a rapidly growing research area. The compound's ability to modify electrode interfaces may contribute to improved battery performance metrics that dominate current materials science queries.

Technical specifications for Sodium 2-benzothiazolesulfonate typically include: white to off-white crystalline powder appearance, solubility >50 g/L in water at 25°C, and characteristic FT-IR absorption bands at 1040 cm-1 (S=O stretch) and 690 cm-1 (C-S stretch). These analytical parameters are commonly searched by quality control professionals.

Future research directions may explore its potential in nanomaterial synthesis and catalysis, particularly for sustainable chemical processes. The compound's dual functionality as both sulfonate donor and nitrogen heterocycle offers unique opportunities in molecular design – a subject generating increasing academic interest.

For researchers and industrial users, understanding the structure-activity relationship of Sodium 2-benzothiazolesulfonate remains crucial for developing novel applications. Its combination of water solubility, thermal stability (decomposition >250°C), and complexation ability positions it as a versatile compound in modern chemistry.

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